

2-(Chloromethyl)pyridine basic properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Chloromethyl)pyridine

Cat. No.: B1213738

[Get Quote](#)

An In-depth Technical Guide to the Basic Properties of **2-(Chloromethyl)pyridine** For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)pyridine is an organochlorine compound featuring a pyridine ring substituted at the 2-position with a chloromethyl group.^{[1][2][3]} It is a versatile chemical intermediate, particularly valuable in the synthesis of pharmaceuticals and agrochemicals.^{[4][5]} The presence of the reactive chloromethyl group makes it an excellent electrophile, enabling a wide range of chemical transformations.^{[1][4]} This compound and its more stable hydrochloride salt are key building blocks in medicinal chemistry for creating complex molecular architectures.^[5] This guide provides a comprehensive overview of the core chemical and physical properties, synthesis, reactivity, and handling protocols for **2-(Chloromethyl)pyridine** and its hydrochloride salt.

Core Physicochemical Properties

2-(Chloromethyl)pyridine is typically encountered in two forms: the free base and its hydrochloride salt. The salt form offers enhanced stability and ease of handling compared to the free base, which often exists as an oil or low-melting solid.^[6] The quantitative data for both forms are summarized below.

2-(Chloromethyl)pyridine (Free Base)

The free base is a colorless to pale yellow liquid or solid with a pungent, irritating odor.^{[3][4]}

Property	Value	Source(s)
Molecular Formula	C ₆ H ₆ ClN	[1] [2] [3] [4]
Molecular Weight	127.57 g/mol	[1] [2] [3] [4]
CAS Number	4377-33-7	[1] [2]
Appearance	Colorless to pale yellow liquid or white solid	[2] [3] [4]
Melting Point	79 °C	[2]
Density	1.1300 g/cm ³	[4]
Solubility	Soluble in organic solvents like ethanol, methanol, and chloroform. Limited solubility in water.	[4]

2-(Chloromethyl)pyridine Hydrochloride (Salt)

The hydrochloride salt is a more stable, white to pale brown crystalline solid that is often preferred for synthesis and storage.[\[6\]](#)[\[7\]](#)

Property	Value	Source(s)
Molecular Formula	$C_6H_7Cl_2N$ (or $C_6H_6ClN \cdot HCl$)	[6][7][8]
Molecular Weight	164.03 g/mol	[6][7][8]
CAS Number	6959-47-3	[6][7]
Appearance	White to pale brown crystalline solid/mass	[6][7]
Melting Point	120-127 °C	[6][7]
Boiling Point	187.3 °C (at 760 mmHg)	[6]
Water Solubility	≥ 10 g/100 mL at 22 °C	[6][7][9]
Other Solvents	Soluble in ethanol, DMSO, methanol, and acetone.[6][10]	
Sensitivity	Hygroscopic	[6][7]

Chemical Properties and Reactivity

The chemical behavior of **2-(chloromethyl)pyridine** is dominated by the electrophilic nature of the chloromethyl group and the nucleophilic character of the pyridine nitrogen.[1] This dual reactivity makes it a valuable bifunctional building block in organic synthesis.[1]

Reactivity as an Electrophile

The chloromethyl group is an excellent electrophile, making the compound highly susceptible to nucleophilic substitution reactions.[4][6] The chlorine atom can be readily displaced by a wide range of nucleophiles, such as amines, thiols, and alkoxides. This reactivity is fundamental to its application in constructing more complex molecules.[11]

[Click to download full resolution via product page](#)

Caption: General Nucleophilic Substitution Pathway.

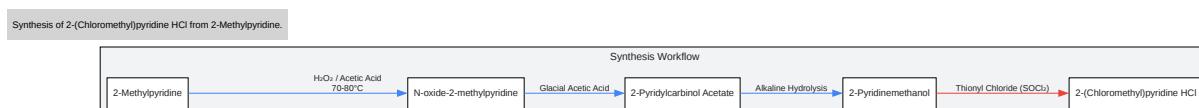
Applications in Synthesis

- Pharmaceuticals: It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).^[4] Its derivatives are foundational for developing drugs such as kinase inhibitors and anti-ulcerative agents.^{[5][12]} For example, it has been used to synthesize gadolinium (III) complexes for use as MRI contrast agents.^{[6][8]}
- Alkylation Reactions: It is employed as an alkylating agent in base-catalyzed reactions, such as the functionalization of calixarenes.^{[6][7][8]}
- Ligand Synthesis: The molecule is a precursor to various pyridine-containing ligands used in coordination chemistry and catalysis.^[2]

Experimental Protocols

Synthesis of 2-(Chloromethyl)pyridine Hydrochloride

A common and efficient laboratory-scale synthesis involves the chlorination of 2-pyridinemethanol with thionyl chloride (SOCl₂).^{[13][14]} An alternative industrial method starts with 2-methylpyridine.^{[14][15][16]}


Method 1: From 2-Pyridinemethanol

This protocol describes the conversion of 2-pyridinemethanol to **2-(chloromethyl)pyridine hydrochloride**.

- Reaction:
 - Under cooling (ice bath, 0°C) and with constant stirring, slowly add 2-pyridinemethanol (1.0 eq) to an excess of thionyl chloride (SOCl_2 , ~4.5 eq) over a period of 2 hours.[13]
 - Once the addition is complete, heat the resulting solution to reflux for 1 hour.[13]
 - After reflux, remove the excess thionyl chloride under vacuum.[13]
 - The remaining solid residue is the crude **2-(chloromethyl)pyridine** hydrochloride, which can be used directly in subsequent steps or purified further. The reported yield is nearly quantitative (100%).[13]

Method 2: Multi-step Synthesis from 2-Methylpyridine

This pathway involves several steps, including oxidation, rearrangement, hydrolysis, and final chlorination.

[Click to download full resolution via product page](#)

Caption: Synthesis of 2-(Chloromethyl)pyridine HCl from 2-Methylpyridine.

- Protocol Overview:
 - Oxidation: 2-Methylpyridine is reacted with hydrogen peroxide in the presence of acetic acid at 70-80°C for 10-14 hours to form N-oxide-2-methylpyridine.[14][16]
 - Rearrangement: The N-oxide intermediate reacts with glacial acetic acid to yield 2-pyridylcarbinol acetate.[14][16]

- Hydrolysis: The acetate intermediate is hydrolyzed under alkaline conditions (e.g., with sodium hydroxide solution) to produce 2-pyridinemethanol.[14][15][16]
- Chlorination: The resulting 2-pyridinemethanol is reacted with thionyl chloride to afford the final product, 2-chloromethylpyridine hydrochloride.[14][16]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable technique for determining the purity and assay of **2-(chloromethyl)pyridine** hydrochloride. A generalized method is outlined below.

- Principle: The compound is separated on a stationary phase based on its partitioning between the stationary and a liquid mobile phase.[17]
- Typical Conditions (Example):
 - Column: C18 reverse-phase column (e.g., Hypersil BDS C18, 50mm x 4.6mm, 3µm).[18]
 - Mobile Phase: A mixture of aqueous buffer (e.g., 10mM ammonium acetate) and an organic solvent like acetonitrile.[18]
 - Detection: UV detector set at a wavelength determined from the compound's UV spectrum (e.g., 210 nm or 254 nm).[17][18]
 - Quantification: The purity and concentration are calculated by comparing the peak area of the analyte in the sample to that of a certified reference standard.[17]

Safe Handling and Storage

2-(Chloromethyl)pyridine and its hydrochloride salt are hazardous compounds that require strict safety protocols.[3][9]

- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear tightly fitting safety goggles or a full-face respirator.[9][19]

- Skin Protection: Use chemical-impermeable gloves and wear fire/flame-resistant and impervious clothing, such as overalls and a PVC apron.[19][20][21]
- Respiratory Protection: If dust or vapors are generated, use a full-face respirator with appropriate cartridges (e.g., type P3).[19]
- Handling:
 - Handle in a well-ventilated area, preferably within a chemical fume hood.[19][20]
 - Avoid all personal contact, including inhalation of dust or vapors.[21]
 - Prevent the formation of dust and aerosols.[20]
 - Keep away from incompatible materials such as strong oxidizing agents.[6][7][9]
- Storage:
 - Store in a cool, dry, and well-ventilated place under an inert atmosphere.[6][10][20]
 - Keep containers tightly closed to protect from moisture, as the hydrochloride salt is hygroscopic.[7][10]
 - Store away from strong oxidizing agents.[10] Recommended storage temperature is often between 2-8°C.[6][7]
- First Aid Measures:
 - Skin Contact: Immediately flush the affected area with large amounts of water while removing all contaminated clothing. Wash thoroughly with soap and water.[9][20][21]
 - Eye Contact: Immediately flush eyes with running water for at least 15-20 minutes, holding eyelids open.[9][20][21]
 - Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[20][21]

- Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[19][20]
- In all cases of exposure, seek immediate medical attention.[9][20]
- Spill and Disposal:
 - For solid spills, dampen the material with water before transferring it to a suitable container for disposal.[9]
 - Use absorbent paper dampened with water to clean up any remaining material.[9]
 - Seal all contaminated materials in a vapor-tight plastic bag for disposal.[9]
 - Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(Chloromethyl)pyridine | 4377-33-7 | Benchchem [benchchem.com]
- 2. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]
- 3. Page loading... [guidechem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. nbino.com [nbino.com]
- 6. Buy 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 [smolecule.com]
- 7. 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 [chemicalbook.com]
- 8. 2-(クロロメチル)ピリジン 塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. 2-(Chloromethyl)pyridine hydrochloride, 98% | Fisher Scientific [fishersci.ca]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. 2-(Chloromethyl)pyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 14. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]
- 15. Page loading... [wap.guidechem.com]
- 16. CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride - Google Patents [patents.google.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. echemi.com [echemi.com]
- 20. chemicalbook.com [chemicalbook.com]
- 21. datasheets.scbt.com [datasheets.scbt.com]
- To cite this document: BenchChem. [2-(Chloromethyl)pyridine basic properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1213738#2-chloromethyl-pyridine-basic-properties\]](https://www.benchchem.com/product/b1213738#2-chloromethyl-pyridine-basic-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com